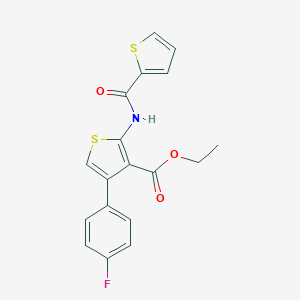![molecular formula C21H22O4 B275157 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)
3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one, also known as BMF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BMF is a furanone derivative that has been synthesized using various methods, and its unique structure has been found to exhibit promising biological and physiological effects. In
Wirkmechanismus
The mechanism of action of 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory mediators, such as COX-2 and iNOS. 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one has also been found to induce apoptosis in cancer cells and to inhibit cancer cell proliferation. In addition, 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one has been found to improve glucose tolerance and to enhance insulin sensitivity in diabetic mice. Furthermore, 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one has been found to protect against oxidative stress-induced neuronal damage and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one is also stable and can be stored for long periods without degradation. However, there are also some limitations to using 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used. In addition, further studies are needed to determine the optimal dosage and treatment duration for 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one.
Zukünftige Richtungen
There are several future directions for research on 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Future studies could also focus on elucidating the mechanism of action of 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one and identifying its molecular targets. In addition, further studies are needed to determine the optimal dosage and treatment duration for 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one and to investigate its potential side effects. Finally, the synthesis of 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one analogs with improved efficacy and selectivity could be explored.
Conclusion
In conclusion, 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one has been found to exhibit promising biological and physiological effects, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its optimal dosage and treatment duration. The synthesis of 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one analogs with improved efficacy and selectivity could also be explored.
Synthesemethoden
3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one can be synthesized using various methods, including the reaction of 4-methoxybenzyl bromide with 5-methylfurfural in the presence of a base, or by the reaction of 4-methoxybenzaldehyde with 5-methylfurfurylamine in the presence of an acid catalyst. The yield of 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one has been found to exhibit promising biological and physiological effects, making it a potential candidate for various scientific research applications. 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. In addition, 3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one has been found to have antioxidant properties, which can help prevent oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C21H22O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3,3-bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one |
InChI |
InChI=1S/C21H22O4/c1-15-12-21(20(22)25-15,13-16-4-8-18(23-2)9-5-16)14-17-6-10-19(24-3)11-7-17/h4-12H,13-14H2,1-3H3 |
InChI-Schlüssel |
DIVFDGIZANVHOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(=O)O1)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC(C(=O)O1)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275081.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![3-allyl-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275086.png)
![2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B275088.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B275101.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)

![3-(4-fluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275106.png)
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)